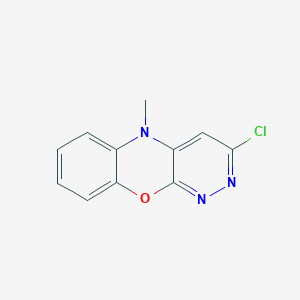

2-Chloro-10-methyl-3,4-diazaphenoxazine

描述

Contextualization within Diazaphenoxazine Heterocycle Chemistry

2-Chloro-10-methyl-3,4-diazaphenoxazine belongs to the family of diazaphenoxazine heterocyclic compounds. The core of this molecule is a tricyclic system where a central oxazine (B8389632) ring is fused to two aromatic rings. The "diaza" prefix indicates the presence of two nitrogen atoms within the phenoxazine (B87303) structure, and their positions are specified by the locants 3 and 4, indicating their presence in one of the heterocyclic rings.

The structure is further characterized by specific substitutions: a chloro group at the 2-position and a methyl group at the 10-position. These substitutions are expected to significantly influence the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and steric profile. In turn, these properties are critical determinants of the compound's potential biological activity and its interactions with molecular targets.

The synthesis of diazaphenoxazine derivatives can be complex, often involving multi-step reaction sequences. While specific synthesis routes for this compound are not extensively detailed in publicly available literature, the general synthesis of related phenoxazine and diazaphenoxazine structures often involves condensation reactions to form the central oxazine ring.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 27225-84-9 |

| Molecular Formula | C₁₃H₉ClN₂O |

| Appearance | Powder |

| Application | For pharmaceutical use |

Research Significance in Pharmaceutical and Biological Sciences

While direct and extensive research on the biological activities of this compound is not widely published, its structural similarity to other well-studied phenoxazine and diazaphenoxazine analogs allows for informed speculation regarding its potential significance in pharmaceutical and biological sciences. The phenoxazine scaffold is a key component in a variety of biologically active molecules, and the introduction of nitrogen atoms to form diazaphenoxazines can further modulate this activity.

The broader class of phenothiazines, which are structurally related to phenoxazines, are well-known for their neuroleptic and antipsychotic properties. For example, chlorpromazine (B137089), a phenothiazine (B1677639) derivative, was a landmark drug in the treatment of schizophrenia. The structural features of this compound, particularly the chloro and methyl substitutions, are common in psychoactive compounds and may confer neuroleptic activity. The piperazinyl derivatives of dibenz[b,f] nih.govhxchem.netoxazepines and related compounds have been reviewed for their neuroleptic properties, with structure-activity relationships indicating the importance of substituents and the basic side chain. nih.gov

Furthermore, various heterocyclic compounds containing nitrogen have demonstrated antidepressant activities. Studies on benzodiazepine (B76468) analogues have shown that specific substitutions can lead to significant antidepressant effects in animal models. Given that this compound incorporates a diazine ring, a nitrogen-containing heterocycle, it is plausible that this compound could be investigated for potential antidepressant properties.

The research into phenoxazine derivatives has also revealed potential applications in other therapeutic areas, including as antibacterial, antifungal, and anticancer agents. The specific substitutions on the this compound ring system would likely result in a unique biological activity profile that warrants further investigation through in-vitro and in-vivo studies.

Evolution of Research on Phenoxazine and Diazaphenoxazine Analogs

The study of phenoxazine and its derivatives has a rich history dating back to the late 19th century. Initially, these compounds were of interest primarily as dyes due to their chromophoric properties. However, the discovery of the biological activities of phenothiazines in the mid-20th century spurred a broader investigation into the pharmacological potential of related heterocyclic systems, including phenoxazines.

The therapeutic potential of phenothiazines, most notably with the development of the antipsychotic drug chlorpromazine, led to extensive structure-activity relationship (SAR) studies. These studies explored the effects of various substitutions on the phenothiazine core, leading to the development of a wide range of drugs with antipsychotic, antihistaminic, and antiemetic properties.

This research naturally evolved to include the synthesis and evaluation of phenoxazine analogs, where the sulfur atom of the phenothiazine is replaced by an oxygen atom. This modification was found to alter the biological activity profile of the resulting compounds, opening up new avenues for drug discovery.

The introduction of additional nitrogen atoms into the phenoxazine scaffold to create diazaphenoxazines represents a more recent evolution in this field of research. The placement of these nitrogen atoms can be varied to produce a range of isomers, each with potentially unique biological properties. The development of these more complex heterocyclic systems has been driven by the desire to fine-tune the pharmacological activity of the parent phenoxazine structure and to explore new chemical space for potential therapeutic agents. The synthesis and evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids, for instance, have identified potent class II histone deacetylase (HDAC) inhibitors, suggesting potential applications in neurological disorders. nih.gov

The ongoing research into diazaphenoxazine analogs, such as this compound, is a continuation of this long history of heterocyclic chemistry and medicinal chemistry research. Modern drug discovery techniques, including computational modeling and high-throughput screening, are now being applied to these complex molecules to more rapidly identify and optimize new drug candidates.

Structure

3D Structure

属性

IUPAC Name |

3-chloro-5-methylpyridazino[3,4-b][1,4]benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O/c1-15-7-4-2-3-5-9(7)16-11-8(15)6-10(12)13-14-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCQNZQXVSPVEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC3=NN=C(C=C31)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385317 | |

| Record name | 2-CHLORO-10-METHYL-3,4-DIAZAPHENOXAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27225-84-9 | |

| Record name | 2-CHLORO-10-METHYL-3,4-DIAZAPHENOXAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 10 Methyl 3,4 Diazaphenoxazine and Its Derivatives

Strategies for the Core Diazaphenoxazine Ring System Synthesis

Base-Catalyzed Cyclocondensation Reactions in Diazaphenoxazine Formation

A common and effective strategy for the formation of the phenoxazine (B87303) ring system and its aza-analogs involves a base-catalyzed cyclocondensation reaction. In a plausible synthetic route to the 2-Chloro-10-methyl-3,4-diazaphenoxazine core, a suitably substituted aminophenol derivative would react with a chlorinated pyridazine derivative.

Specifically, the synthesis could be envisioned through the reaction of N-methyl-2-aminophenol with a dichloropyridazine derivative in the presence of a base. The base, typically a carbonate or hydroxide, facilitates the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile, displacing one of the chlorine atoms on the pyridazine ring in a nucleophilic aromatic substitution (SNAr) reaction. The intramolecular cyclization would then occur through the nucleophilic attack of the amino group onto the remaining chloro-substituted carbon of the pyridazine ring, leading to the formation of the diazaphenoxazine core. The regioselectivity of this reaction would be crucial to obtain the desired 3,4-diaza isomer.

| Reactant 1 | Reactant 2 | Base | Product |

| N-methyl-2-aminophenol | Dichloropyridazine | K2CO3 | This compound |

Tandem Amination Catalysis in Diazaphenoxazine Synthesis

Transition metal-catalyzed cross-coupling reactions offer a powerful alternative for the synthesis of complex heterocyclic systems. Tandem catalysis, where multiple bond-forming events occur in a single pot, has been successfully applied to the synthesis of diazaphenoxazine compounds.

In a potential application of this methodology to the synthesis of this compound, a palladium-catalyzed Buchwald-Hartwig amination could be employed. This approach would involve the coupling of an N-methylated aminophenol with a dihalo-pyridazine. The reaction would proceed in a stepwise manner, with the first C-N bond formation occurring between the amino group and one of the halogenated positions of the pyridazine. A subsequent intramolecular C-O bond formation, also palladium-catalyzed, would complete the cyclization to the diazaphenoxazine ring. The choice of ligands and reaction conditions would be critical to control the regioselectivity and ensure the formation of the desired 3,4-diaza isomer.

Directed Functionalization and Chemical Derivatization at Specific Molecular Sites

Once the this compound scaffold is synthesized, its further functionalization allows for the modulation of its physicochemical and biological properties. The presence of the chloro substituent and the nitrogen atoms in the heterocyclic rings provides handles for various chemical transformations.

Halogenation and Alkylation Patterns in Diazaphenoxazine Scaffolds

The existing chloro group on the pyridazine ring of this compound can be a site for further modification through nucleophilic substitution reactions. For instance, it can be displaced by other halides to introduce bromo or iodo substituents, which can be valuable for subsequent cross-coupling reactions.

Alkylation at various positions of the diazaphenoxazine scaffold can also be envisioned. N-alkylation of the pyridazine ring nitrogens is a possibility, although the electronic nature of the ring system would influence the feasibility and regioselectivity of such reactions. C-alkylation of the benzene ring could be achieved through electrophilic aromatic substitution, with the directing effects of the existing substituents determining the position of the incoming alkyl group.

| Starting Material | Reagent | Reaction Type | Product |

| This compound | NaBr | Halogen Exchange | 2-Bromo-10-methyl-3,4-diazaphenoxazine |

| This compound | Alkyl Halide/Base | N-Alkylation | N-Alkyl-2-chloro-10-methyl-3,4-diazaphenoxazinium salt |

Integration of Nucleoside and Nucleotide Structural Motifs

The development of novel nucleoside and nucleotide analogs is a cornerstone of antiviral and anticancer drug discovery. The this compound scaffold can serve as a non-natural base mimic in the synthesis of such analogs.

The chloro group at the 2-position provides a convenient attachment point for a glycosidic bond. Reaction with a protected sugar, such as a ribose or deoxyribose derivative, under appropriate coupling conditions, could lead to the formation of the corresponding nucleoside. Subsequent phosphorylation of the sugar moiety would then yield the nucleotide analog. The resulting compounds would be of interest for their potential to interact with enzymes involved in nucleic acid metabolism.

Design and Implementation of Linker Architectures for Conjugation

The conjugation of bioactive molecules to targeting moieties or solid supports often requires the use of chemical linkers. The this compound scaffold can be functionalized with various linker architectures to enable its use in such applications.

The chloro substituent can be displaced by nucleophiles containing a linker arm with a terminal functional group, such as an amine, carboxylic acid, or alkyne. For example, reaction with an amino-PEG linker would introduce a flexible and water-soluble chain, which could be further functionalized. Alternatively, the introduction of a propargyl group via a Sonogashira coupling at the chloro position would provide a handle for "click" chemistry, allowing for efficient conjugation to azide-modified biomolecules.

| Functionalization Site | Linker Type | Terminal Group | Potential Application |

| 2-position (via Cl displacement) | Polyethylene glycol (PEG) | Amine | Bioconjugation |

| 2-position (via cross-coupling) | Alkyl chain | Carboxylic acid | Solid-phase synthesis |

| 2-position (via Sonogashira coupling) | Propargyl | Alkyne | Click chemistry |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Diazaphenoxazine Derivatives

The definitive structural elucidation of complex heterocyclic molecules such as this compound is critically dependent on the application of modern spectroscopic and analytical techniques. These methods provide unambiguous evidence for the molecular framework, connectivity, and three-dimensional arrangement of atoms. The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography in the structural analysis of this specific diazaphenoxazine derivative.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. researchgate.net For this compound, ¹H and ¹³C NMR spectroscopy would provide a detailed map of the carbon and hydrogen environments, confirming the substitution pattern and providing insights into the molecule's conformation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group. The protons on the benzo portion of the diazaphenoxazine ring system would likely appear as a complex multiplet pattern in the aromatic region (approximately 7.0-8.0 ppm), with their specific chemical shifts and coupling constants dictated by the influence of the chloro, methyl, and heterocyclic ring substituents. The N-methyl group (N-CH₃) would present a characteristic singlet, anticipated in the range of 3.0-4.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. Key expected signals include those for the N-methyl carbon, aromatic carbons, and the carbons of the pyridazine ring, including the carbon atom bearing the chlorine substituent. The chemical shifts provide evidence for the electronic environment of each carbon atom. Two-dimensional NMR techniques, such as HSQC and HMBC, would be employed to correlate proton and carbon signals, definitively establishing the connectivity of the molecular structure. nih.gov

Conformational Analysis: The diazaphenoxazine core is not perfectly planar. NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to investigate the spatial proximity of protons. nih.gov By analyzing cross-peaks in a NOESY spectrum, it is possible to infer the preferred conformation of the heterocyclic system in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| N-CH₃ | 3.0 - 4.0 (singlet) | 30 - 40 | Typical range for an N-methyl group on an aromatic amine. |

| Aromatic CH | 7.0 - 8.0 (multiplets) | 110 - 150 | Complex pattern due to coupling between adjacent protons. |

| Pyridazine CH | 7.5 - 8.5 (singlet or doublet) | 120 - 150 | Shift influenced by adjacent nitrogen and chlorine atoms. |

| Quaternary Carbons | - | 130 - 160 | Includes carbons at ring junctions and C-Cl. |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. rsc.org The FT-IR spectrum of this compound would display a series of absorption bands corresponding to the stretching and bending vibrations of its specific chemical bonds.

Key vibrational modes expected in the spectrum include:

Aromatic C-H Stretching: Typically observed as a group of sharp bands just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Arising from the N-methyl group, expected in the 2850-2960 cm⁻¹ region.

C=N and C=C Stretching: The aromatic and pyridazine rings contain double bonds that would produce a series of sharp, medium-to-strong intensity bands in the 1450-1650 cm⁻¹ fingerprint region.

C-O-C Stretching: The ether linkage within the diazaphenoxazine ring is expected to show strong, characteristic asymmetric and symmetric stretching bands, typically around 1230-1270 cm⁻¹ and 1020-1070 cm⁻¹, respectively. researchgate.net

C-N Stretching: Vibrations from the N-methyl and other C-N bonds would appear in the 1000-1350 cm⁻¹ region.

C-Cl Stretching: A strong absorption band corresponding to the carbon-chlorine bond is expected in the lower frequency range of 600-800 cm⁻¹.

Table 2: Predicted FT-IR Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | Medium |

| C=N / C=C Ring Stretch | 1450 - 1650 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1230 - 1270 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1070 | Strong |

| C-N Stretch | 1000 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. sapub.org The analysis of this compound by mass spectrometry provides direct confirmation of its elemental composition and offers clues to its structural stability.

The electron ionization (EI) mass spectrum for this compound is available through the NIST Mass Spectrometry Data Center. researchgate.net The spectrum shows a prominent molecular ion peak ([M]⁺˙) at an m/z (mass-to-charge ratio) of 233. This peak corresponds to the nominal molecular weight of the compound (C₁₁H₈ClN₃O) and confirms its molecular formula. The presence of a chlorine atom would be further confirmed by an isotopic peak at m/z 235 ([M+2]⁺˙), with an intensity approximately one-third that of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.

The most significant fragment ion observed in the spectrum is at m/z 218. researchgate.net This corresponds to a loss of 15 mass units from the molecular ion. This fragmentation is characteristic of the loss of a methyl radical (•CH₃) from the N-methyl group, a common and energetically favorable fragmentation pathway for N-methylated aromatic compounds. researchgate.net This observation strongly supports the presence and position of the methyl group at the N-10 position.

Table 3: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Identity | Notes |

| 233 | High | [M]⁺˙ (Molecular Ion) | Corresponds to the molecular weight of C₁₁H₈³⁵ClN₃O. researchgate.net |

| 218 | High | [M - CH₃]⁺ | Represents the loss of a methyl radical from the molecular ion. researchgate.net |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. researchgate.net This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the absolute configuration and conformation of the molecule and how it packs within a crystal lattice.

While a specific crystal structure for this compound is not publicly available, analysis of related phenoxazine and benzoxazine derivatives allows for a prediction of its likely crystallographic properties. researchgate.netmdpi.com The molecule is expected to be largely planar, though the central diazaphenoxazine ring system likely adopts a slight boat or half-chair conformation to alleviate steric strain. mdpi.com

Intermolecular interactions such as π-π stacking between the aromatic rings and potential weak C-H···N or C-H···O hydrogen bonds would likely dominate the crystal packing. The presence of the chlorine atom could also lead to halogen bonding interactions. A full crystallographic analysis would provide definitive proof of the molecular geometry and the supramolecular architecture.

Table 4: Predicted Crystal Structure Parameters for this compound

| Parameter | Predicted Value/System | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for planar heterocyclic compounds. mdpi.com |

| Space Group | P2₁/c or P2₁2₁2₁ | Common centrosymmetric or non-centrosymmetric space groups for organic molecules. |

| Conformation | Near-planar with slight boat-like folding | Based on related phenoxazine and oxazine (B8389632) ring systems. researchgate.netmdpi.com |

| Key Interactions | π-π stacking, C-H···N/O hydrogen bonds | Expected for aromatic, nitrogen-containing heterocycles. |

Computational Chemistry and Theoretical Investigations of 2 Chloro 10 Methyl 3,4 Diazaphenoxazine

Quantum Chemical Calculations for Reaction Mechanism Elucidation:If the molecule were to be used in a chemical reaction, these calculations could map out the energetic pathways, identifying transition states and intermediates to understand how the reaction proceeds.

Until such studies are conducted and published, a comprehensive and scientifically accurate article on the computational chemistry of 2-Chloro-10-methyl-3,4-diazaphenoxazine cannot be generated.

Mechanistic Elucidation of Molecular Interactions with Biological Targets

Nucleic Acid Interaction Mechanisms

Derivatives of the 1,3-diazaphenoxazine unit have been instrumental in developing novel methods for studying nucleic acids. By incorporating this moiety into nucleoside analogues, researchers have created tools that can recognize specific features within DNA and influence the behavior of DNA-processing enzymes.

A significant area of research has been the use of diazaphenoxazine-based compounds for the detection of 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxodG), a primary and highly mutagenic form of oxidative DNA damage. nih.govkhanacademy.org This lesion is a biomarker for oxidative stress and is implicated in the pathogenesis of cancer and neurological diseases. nih.gov

Scientists have designed and synthesized artificial nucleosides where a 1,3-diazaphenoxazine unit is attached to a sugar-phosphate backbone, such as in 2'-deoxycytidine-1,3-diazaphenoxazine (Cdap). nih.gov These artificial nucleosides are designed to be incorporated into a new DNA strand opposite the site of damage during enzymatic reactions. The diazaphenoxazine component is hypothesized to form specific hydrogen bonds with the 8-oxo group and the N7-H of the syn-conformation of the 8-oxodG base, providing selective recognition over the canonical guanine (B1146940) base. nih.gov This selective interaction allows for the precise identification of the location of oxidative damage within a DNA sequence. nih.gov

The ability of diazaphenoxazine-containing nucleoside triphosphates to recognize damaged DNA bases is evaluated using primer extension reactions catalyzed by DNA polymerases. In these assays, a short DNA primer is annealed to a longer template strand containing a lesion like 8-oxodG. A DNA polymerase then extends the primer by adding nucleotides complementary to the template.

The efficiency and selectivity of the incorporation of the artificial nucleotide opposite the 8-oxodG lesion compared to its incorporation opposite the four canonical DNA bases (dG, dA, dT, dC) are measured. Studies using triphosphate derivatives of diazaphenoxazine-modified nucleosides, such as dCdapTP, have shown that DNA polymerases can effectively incorporate them into the primer strand. nih.govnih.gov While some incorporation is observed opposite the natural dG base due to the parent cytidine (B196190) skeleton, the incorporation is significantly more effective and selective when positioned opposite the 8-oxodG template. nih.gov This preferential incorporation provides a method to detect the site of damage.

The kinetic parameters of this incorporation can be determined through steady-state kinetic studies, which measure the catalytic efficiency (kcat/KM) of the polymerase for the artificial nucleotide.

Table 1: DNA Polymerase Incorporation Efficiency This table is illustrative, based on the described research findings. Actual values would be derived from specific experimental data.

| Template Base | Artificial Nucleotide | Relative Incorporation Efficiency |

| 8-oxodG | dCdapTP | High |

| dG | dCdapTP | Moderate |

| dA | dCdapTP | Low |

| dT | dCdapTP | Low |

| dC | dCdapTP | Low |

Covalent Capture Strategies for Biomolecules

Information regarding the use of 2-Chloro-10-methyl-3,4-diazaphenoxazine or related diazaphenoxazine compounds in covalent capture strategies for biomolecules is not available in the reviewed scientific literature. Covalent capture typically involves the formation of a stable, irreversible bond between a probe and its biological target, a mechanism not described for this class of compounds in the context of the available research.

Enzyme Inhibition and Allosteric Modulation Studies

The potential for diazaphenoxazine derivatives to interact with and modulate the activity of enzymes is an area of scientific interest, though specific data on this compound is limited.

There is no information available in the surveyed literature detailing the interaction of this compound with Type I signal peptidase (SPase) or related enzyme systems.

Specific studies detailing the modulation of intracellular signaling pathways by this compound could not be identified in the reviewed scientific literature.

Redox Biology and Oxidative Stress Research

Scientific investigation into the specific roles of this compound within the complex fields of redox biology and oxidative stress is an emerging area of research. At present, detailed mechanistic studies elucidating its direct interactions with biological targets in the context of redox cycling and the generation of reactive oxygen species (ROS) are not extensively available in publicly accessible scientific literature. The broader class of phenoxazine (B87303) derivatives has been a subject of interest for their redox properties and potential as antioxidants. However, specific data on the this compound derivative remains limited.

Investigation of Redox Cycling and Reactive Oxygen Species (ROS) Generation

Currently, there is a notable absence of specific research data detailing the involvement of this compound in redox cycling processes or its capacity to generate reactive oxygen species. Redox cycling is a process where a compound undergoes repeated reduction and oxidation, which can lead to the transfer of electrons to molecular oxygen, resulting in the formation of superoxide (B77818) radicals and other ROS. While the general phenoxazine scaffold is known to possess redox-active properties, the specific influence of the chloro and methyl substituents on the 3,4-diazaphenoxazine core in mediating such processes has not been characterized.

Detailed experimental findings, including data on electron transfer kinetics, interaction with cellular reductases (like NADPH-cytochrome P450 reductase), and direct measurement of ROS (such as superoxide, hydrogen peroxide, and hydroxyl radicals) following exposure to this compound, are not available in the reviewed scientific literature. Consequently, a data table summarizing such findings cannot be constructed at this time. Further research is required to elucidate the potential for this specific compound to participate in redox cycling and influence cellular oxidative stress levels.

Applications in Advanced Research Methodologies and Materials Science

Utilization as Biological Stains and Probes in Laboratory Diagnostics and Imaging

Phenoxazine (B87303) and its derivatives are well-regarded for their chromophoric and fluorophoric properties, making them valuable as dyes and stains in biological research. The extended aromatic system of the phenoxazine core is responsible for the absorption and emission of light, a fundamental characteristic of biological stains and fluorescent probes.

Detailed Research Findings:

Derivatives of the related benzo[a]phenoxazine class have demonstrated intrinsic fluorescence. Studies have shown that certain benzo[a]phenoxazine compounds accumulate within the lysosomes of cells. This specific localization suggests their potential as selective probes for imaging these acidic organelles, which are crucial for cellular degradation and recycling processes. The fluorescence of these compounds allows for the visualization of lysosomal morphology and dynamics in living cells, which is vital for research in cell biology and disease pathology.

| Property | Relevance to Biological Staining and Imaging |

| Chromophoric/Fluorophoric Nature | The core phenoxazine structure absorbs and emits light, enabling visualization. |

| Heterocyclic Aromatic System | Provides a rigid scaffold that can lead to high fluorescence quantum yields. |

| Potential for Functionalization | The chloro and methyl groups can be modified to tune solubility, spectral properties, and biological targeting. |

| Lipophilicity | May influence cell permeability and localization to specific organelles like lysosomes. |

Exploration in Functional Materials Development Under Extreme Conditions

The thermal stability of the phenoxazine ring system makes its derivatives attractive candidates for the development of functional materials that can withstand extreme conditions, such as high temperatures.

Detailed Research Findings:

Research into polyphenoxazine, a polymer synthesized from phenoxazine monomers, has shown that these materials are amorphous and exhibit high thermal stability. This intrinsic thermal resistance is a critical property for materials used in applications where they are exposed to elevated temperatures. While specific data on the performance of materials incorporating 2-Chloro-10-methyl-3,4-diazaphenoxazine under a wide range of extreme conditions (e.g., high pressure, corrosive environments, radiation) is not available, the inherent stability of the parent structure is a strong indicator of its potential in this area.

The development of materials that maintain their structural and functional integrity under harsh conditions is a significant area of materials science. The incorporation of robust heterocyclic monomers like this compound into polymer backbones could lead to the creation of novel materials with enhanced performance characteristics.

| Potential Application Area | Key Material Property |

| Aerospace Components | High thermal stability, resistance to oxidative degradation. |

| Downhole Oil and Gas Equipment | Chemical resistance, stability at high temperatures and pressures. |

| Industrial Catalysis | Thermal stability as catalyst supports or membranes. |

Potential in Specialized Coatings, Adhesives, and Polymer Sciences

The properties of phenoxazine derivatives also suggest their potential for use in the formulation of specialized coatings, adhesives, and as monomers for high-performance polymers.

Detailed Research Findings:

A related class of compounds, polybenzoxazines, are known for their application in corrosion-resistant coatings. These thermosetting polymers form highly cross-linked networks upon curing, leading to coatings with excellent adhesion, chemical resistance, and thermal stability. While polybenzoxazines are structurally distinct from polyphenoxazines, the shared phenolic-like chemistry suggests that polymers derived from diazaphenoxazines could also exhibit desirable properties for coating applications.

The amorphous nature and thermal stability of polyphenoxazine are advantageous for coatings and adhesives. Amorphous polymers typically form uniform, non-crystalline films, which is desirable for protective coatings. Thermal stability is crucial for coatings and adhesives that may be subjected to heat during processing or in their final application. The rigid heterocyclic structure of this compound could contribute to the stiffness and thermal resistance of a resulting polymer.

| Property of Phenoxazine-based Polymers | Relevance to Coatings, Adhesives, and Polymers |

| High Thermal Stability | Enables use in high-temperature applications and improves durability. |

| Amorphous Nature | Promotes the formation of uniform films for coatings. |

| Good Adhesion (Potential) | Heterocyclic structures can promote adhesion to various substrates. |

| Chemical Resistance (Potential) | The stable aromatic structure may confer resistance to chemical attack. |

Future Research Directions and Translational Perspectives

Advanced Structure-Activity Relationship (SAR) Studies for Rational Compound Design

A foundational step in understanding the potential of 2-Chloro-10-methyl-3,4-diazaphenoxazine would be to conduct comprehensive Structure-Activity Relationship (SAR) studies. By systematically modifying the core structure—for instance, by altering the position of the chlorine atom, substituting the methyl group with other alkyl or functional groups, or modifying the diazaphenoxazine ring system—researchers could identify key structural features responsible for any observed biological activity. This rational, iterative approach would be crucial for designing new compounds with optimized properties.

Development of Novel Diazaphenoxazine Analogs with Enhanced Specificity and Potency

Building upon SAR studies, the development of novel analogs of this compound could lead to compounds with improved therapeutic potential. The goal would be to synthesize derivatives that exhibit enhanced specificity for a particular biological target, thereby reducing potential off-target effects. Furthermore, modifications could be aimed at increasing potency, allowing for lower effective doses. Such research would involve a combination of synthetic organic chemistry and high-throughput biological screening to identify promising lead candidates.

Integration of this compound Research into Modern Drug Discovery Pipelines

For any promising findings from initial studies to be translated into tangible therapeutic outcomes, the research on this compound and its analogs would need to be integrated into modern drug discovery pipelines. This would involve a multidisciplinary approach, encompassing initial hit identification, lead optimization, preclinical evaluation (including ADMET—absorption, distribution, metabolism, excretion, and toxicity—studies), and eventually, clinical trials. The establishment of robust and scalable synthetic routes would also be a critical component of this integration.

Innovations in Computational Modeling for Targeted Therapeutic Design

In silico methods can significantly accelerate the discovery and design of new therapeutic agents. Computational modeling, including techniques like molecular docking and quantum mechanics calculations, could be employed to predict the interactions of this compound and its derivatives with various biological targets. These models can help in prioritizing which analogs to synthesize and test, thereby saving time and resources. Furthermore, computational approaches can provide valuable insights into the compound's potential mechanism of action at a molecular level.

常见问题

Basic Research Questions

Q. How can the synthesis of 2-Chloro-10-methyl-3,4-diazaphenoxazine be optimized for higher yield and purity?

- Methodological Answer : Optimize reaction conditions (solvent, temperature, catalyst) using orthogonal experimental design . For alkylation steps, sodium hydride in DMF or dioxane is effective for introducing methyl or substituted alkyl groups, as demonstrated in analogous diazaphenothiazine syntheses . Monitor intermediates via HPLC or NMR to adjust stoichiometry and minimize side reactions.

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing with HPLC-UV or LC-MS to track degradation products. Design experiments with factorial variations in pH (1–13) and temperature (25–80°C) to identify degradation pathways . Cross-reference spectral data (e.g., FTIR for functional groups) with computational predictions (QSPR models) to validate structural integrity .

Q. How should researchers design experiments to assess the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Employ a two-factor design (varying nucleophile concentration and solvent polarity). Use kinetic studies (e.g., time-resolved NMR) to measure reaction rates. Compare results with quantum chemical calculations (e.g., DFT for transition state analysis) to predict regioselectivity .

Advanced Research Questions

Q. What computational strategies resolve contradictions in experimental vs. theoretical data for this compound’s electronic properties?

- Methodological Answer : Combine DFT calculations with experimental UV-Vis and cyclic voltammetry data. Use multivariate regression to identify outliers, then refine computational parameters (e.g., solvent effect corrections in COSMO-RS models) . Cross-validate with X-ray crystallography to resolve steric/electronic discrepancies .

Q. How can AI-integrated platforms like COMSOL Multiphysics enhance mechanistic studies of the compound’s catalytic or inhibitory activity?

- Methodological Answer : Implement machine learning (ML) to analyze high-throughput screening data. Train neural networks on reaction kinetics datasets to predict optimal conditions for catalytic cycles or enzyme inhibition . Validate predictions with microreactor experiments and in silico docking simulations .

Q. What methodologies address batch-to-batch variability in biological activity assays involving this compound?

- Methodological Answer : Apply statistical process control (SPC) with control charts to monitor synthesis parameters (e.g., purity, particle size). Use design of experiments (DoE) to identify critical factors (e.g., solvent residuals) impacting bioactivity . Validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability tests) .

Q. How can researchers design a reactor system for scaling up synthesis while minimizing thermal degradation risks?

- Methodological Answer : Use CFD simulations (e.g., COMSOL) to model heat and mass transfer in flow reactors. Optimize residence time and cooling zones via parametric sweeps. Validate with thermogravimetric analysis (TGA) to identify decomposition thresholds .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。